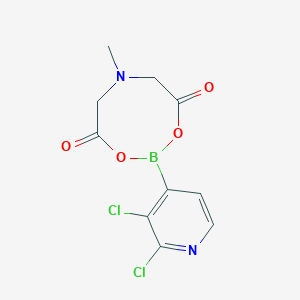

2,3-Dichloropyridine-4-boronic acid mida ester

Description

2,3-Dichloropyridine-4-boronic acid mida ester is a chemical compound with the empirical formula C10H9BCl2N2O4 and a molecular weight of 302.91 g/mol . This compound is a boronic acid derivative, specifically a MIDA (N-methyliminodiacetic acid) ester, which is known for its stability and utility in various chemical reactions .

Properties

IUPAC Name |

2-(2,3-dichloropyridin-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BCl2N2O4/c1-15-4-7(16)18-11(19-8(17)5-15)6-2-3-14-10(13)9(6)12/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCTWCKWACJNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BCl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dichloropyridine-4-boronic acid MIDA ester typically involves the reaction of 2,3-dichloropyridine-4-boronic acid with N-methyliminodiacetic acid anhydride (MIDA anhydride) under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,3-Dichloropyridine-4-boronic acid MIDA ester undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation and Reduction: It can undergo oxidation to form the corresponding boronic acid or reduction to form the corresponding boronate ester.

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2,3-Dichloropyridine-4-boronic acid MIDA ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloropyridine-4-boronic acid MIDA ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions . The boronic acid moiety interacts with the metal catalyst, while the MIDA ester provides stability and solubility in organic solvents . This interaction enhances the efficiency and selectivity of the reactions .

Comparison with Similar Compounds

2,3-Dichloropyridine-4-boronic acid MIDA ester is unique due to its stability and versatility in chemical reactions. Similar compounds include:

2-Chloropyridine-3-boronic acid MIDA ester: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

2,6-Dichloropyridinyl-4-boronic acid pinacol ester: This compound has a different ester group (pinacol ester) and a different substitution pattern.

Phenylboronic acid MIDA ester: This compound has a phenyl group instead of a pyridine ring.

These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.